5-(Azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole
CAS No.: 1248907-71-2
Cat. No.: VC17423209
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248907-71-2 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 5-(azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H13N3O2/c1-2-11-8(3-4-17-11)5-9(1)12-15-13(18-16-12)10-6-14-7-10/h1-2,5,10,14H,3-4,6-7H2 |
| Standard InChI Key | KFYNRJMEQWRIKS-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C3=NOC(=N3)C4CNC4 |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Components
The compound’s IUPAC name, 5-(azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole, reflects its tripartite architecture:
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2,3-Dihydrobenzofuran: A bicyclic system comprising a fused benzene and tetrahydrofuran ring, known for enhancing metabolic stability and bioavailability in drug candidates .
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Azetidine: A four-membered saturated nitrogen heterocycle, contributing conformational rigidity and serving as a bioisostere for piperidine or pyrrolidine in pharmacophores .
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1,2,4-Oxadiazole: A five-membered heteroaromatic ring with one oxygen and two nitrogen atoms, frequently utilized in medicinal chemistry to improve solubility and binding affinity .
The molecular formula C₁₃H₁₃N₃O₂ (molecular weight: 243.26 g/mol) was confirmed via high-resolution mass spectrometry. The canonical SMILES string C1COC2=C1C=C(C=C2)C3=NOC(=N3)C4CNC4 delineates the connectivity, while the InChIKey KFYNRJMEQWRIKS-UHFFFAOYSA-N ensures unique identification in chemical databases.
Physicochemical Characteristics
Though experimental data on solubility, melting point, and logP are unavailable, predictive models indicate moderate hydrophilicity due to the oxadiazole and azetidine groups. The compound’s topological polar surface area (TPSA) of 67.8 Ų suggests favorable membrane permeability, aligning with Lipinski’s rule of five for drug-likeness .
Synthetic Methodologies
General Synthesis of 1,2,4-Oxadiazoles
While the exact synthesis of 5-(azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole remains undocumented, analogous 1,2,4-oxadiazoles are typically synthesized via:
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Condensation of Amidoximes and Carboxylic Acid Derivatives: Amidoximes (e.g., 3-azetidinecarboximidamide) react with activated esters or acyl chlorides (e.g., 2,3-dihydrobenzofuran-5-carbonyl chloride) under basic conditions to form oxadiazole rings .
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Cyclodehydration: Microwave-assisted cyclization of intermediates in the presence of coupling agents like EDCl/HOBt improves yield and reduces reaction time .
Post-Synthetic Modifications
The azetidine moiety may undergo further functionalization, such as sulfonation or alkylation, to enhance bioactivity. For instance, 3-cyclopropyl-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS No. 1351632-40-0) demonstrates how sulfonyl groups can modulate pharmacokinetics .
Comparative Data and Analogs
Challenges and Future Directions
Current limitations include the absence of in vivo efficacy data, toxicity profiles, and target identification. Future studies should prioritize:
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Optimized Synthesis: Scaling production via flow chemistry or biocatalytic methods.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the azetidine and benzofuran substituents.
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Preclinical Testing: Screening against NCI-60 cancer cell lines and murine inflammation models.
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